molecular formula C15H22N4OS B12231015 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B12231015
M. Wt: 306.4 g/mol
InChI Key: HYEKIGARMTYONE-UHFFFAOYSA-N
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Description

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a thiomorpholine group. Compounds containing piperidine and pyrimidine structures are widely studied due to their significant pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The pyrimidine moiety is often introduced via condensation reactions involving suitable amines and aldehydes .

Industrial Production Methods

Industrial production of such compounds usually involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups .

Mechanism of Action

The mechanism of action of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22N4OS

Molecular Weight

306.4 g/mol

IUPAC Name

[1-(5-methylpyrimidin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4OS/c1-12-9-16-15(17-10-12)19-4-2-3-13(11-19)14(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3

InChI Key

HYEKIGARMTYONE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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